Ribostamycin is an aminoglycoside antibiotic, a class of naturally occurring antibiotics with a broad spectrum of activity. It is primarily produced by the bacterium Streptomyces ribosidificus []. Ribostamycin is a unique aminoglycoside antibiotic because it possesses a neutral sugar component []. In scientific research, Ribostamycin has been employed as a model compound for understanding aminoglycoside-RNA interactions [], exploring the biosynthesis of aminoglycoside antibiotics [, ], and investigating the mechanisms of antibiotic resistance [].
The total synthesis of Ribostamycin was achieved by condensing suitably protected 5-O-β-D-ribofuranosyl-2-deoxystreptamine with protected 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl bromide via a modified Konigs-Knorr reaction []. This reaction produced three condensation products, one of which was confirmed as a Ribostamycin derivative, while the other two were identified as its 6-O-α and 6-O-β-isomers []. Further modifications and derivatizations of Ribostamycin have been conducted to explore structure-activity relationships and develop new aminoglycoside antibiotics with improved properties [, ].
Ribostamycin consists of three rings: neamine, 2-deoxystreptamine, and ribose []. Its molecular structure resembles Neomycin, with the key difference being the absence of neosamine in Ribostamycin []. This structural similarity explains the cross-sensitivity observed between Ribostamycin and Neomycin in allergy tests []. NMR spectroscopic studies have provided detailed insights into the conformation of Ribostamycin when bound to different enzymes and RNA [].
Ribostamycin can undergo various chemical reactions, including acetylation, phosphorylation, and carboxymethylation [, , , ]. These modifications are often associated with the development of antibiotic resistance mechanisms in bacteria []. For instance, the enzyme aminoglycoside 3-acetyltransferase-IIIb (AAC3) acetylates the N3 amine of Ribostamycin []. Similarly, a novel aminoglycoside phosphotransferase, APH(3')-IId, has been identified in a multidrug-resistant clinical isolate of Brucella intermedia, which phosphorylates Ribostamycin [].
Ribostamycin, like other aminoglycosides, exerts its antibacterial activity by binding to the bacterial ribosome, specifically the A-site of 16S rRNA [, ]. This interaction interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation []. The binding of Ribostamycin to rRNA involves electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate groups of the RNA []. Additionally, hydrogen bonding and hydrophobic interactions contribute to the overall stability of the complex [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6